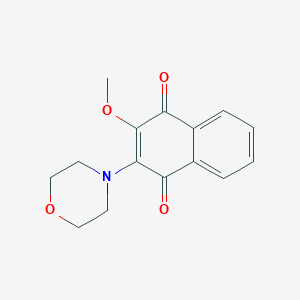
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as MMNPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMNPS is a sulfonamide derivative that has shown promise as a potent inhibitor of certain enzymes involved in cancer progression and inflammation. In
Mecanismo De Acción
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. By inhibiting these enzymes, this compound can prevent the acidification of the tumor microenvironment, which can inhibit cancer cell growth and metastasis. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, which can reduce inflammation and associated tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the acidification of the tumor microenvironment. In vivo studies have shown that this compound can reduce tumor growth and metastasis, and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has a number of advantages and limitations for lab experiments. Its potent inhibitory activity against certain enzymes makes it a valuable tool for studying the role of these enzymes in cancer progression and inflammation. However, its relatively low solubility in water can make it difficult to work with in certain experiments. Additionally, this compound has not yet been extensively tested in humans, so its safety and efficacy in clinical settings is not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of this compound. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Other potential future directions include the development of this compound as a diagnostic tool for cancer, and the investigation of its potential use in combination with other cancer therapies.
Métodos De Síntesis
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methylphenylamine with 2-bromo-5-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium methoxide and methanol to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes involved in cancer progression and inflammation, making it a promising candidate for the treatment of these diseases. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-9-14(19-3)15(10-11)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFISDAWJEWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)





![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)





![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)